DL-Dipalmitoylphosphatidylcholine

Liposome formulation Membrane biophysics Thermosensitive drug delivery

DPPC (Tm 41°C) is the indispensable zwitterionic phospholipid for applications where precise thermotropic phase behavior governs performance. Its gel-to-liquid crystalline transition at ~41°C uniquely enables stable drug retention during circulation at 37°C with rapid, localized payload release under mild hyperthermia (40–42°C)—a property unattainable with DMPC (Tm 23°C, premature leakage) or DSPC (Tm 55°C, inadequate release). In pulmonary surfactant models, DPPC alone reduces surface tension to near 1 mN/m, whereas unsaturated analogs (POPC) fail to approach monolayer collapse pressures. DPPC also forms the largest, most distinct liquid-ordered domains in lipid raft studies due to its C16:0–DOPC hydrophobic mismatch. For LNP formulations, its two saturated C16:0 chains confer >100× slower spontaneous lipid transfer versus DMPC, substantially improving shelf-life and compositional integrity. Procure ≥99% HPLC-pure, lyophilized DPPC—stable 36 months at −20°C—for reproducible formulation and biophysical research. Choose DPPC when the phase transition temperature is your critical quality attribute.

Molecular Formula C40H80NO8P
Molecular Weight 734.0 g/mol
CAS No. 2644-64-6
Cat. No. B195732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Dipalmitoylphosphatidylcholine
CAS2644-64-6
Synonyms1,2 Dihexadecyl sn Glycerophosphocholine
1,2 Dipalmitoyl Glycerophosphocholine
1,2 Dipalmitoylphosphatidylcholine
1,2-Dihexadecyl-sn-Glycerophosphocholine
1,2-Dipalmitoyl-Glycerophosphocholine
1,2-Dipalmitoylphosphatidylcholine
Dipalmitoyl Phosphatidylcholine
Dipalmitoylglycerophosphocholine
Dipalmitoyllecithin
Dipalmitoylphosphatidylcholine
Phosphatidylcholine, Dipalmitoyl
Molecular FormulaC40H80NO8P
Molecular Weight734.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3
InChIKeyKILNVBDSWZSGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white powder

DPPC CAS 2644-64-6: Saturated C16 Phosphatidylcholine for Biophysical and Drug Delivery Applications


1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC; CAS 2644-64-6) is a zwitterionic glycerophospholipid composed of a phosphocholine headgroup and two saturated C16:0 palmitoyl chains . It is a widely used synthetic phospholipid in biophysical membrane studies, liposomal drug delivery systems, and pulmonary surfactant research due to its well-defined acyl chain composition and thermotropic phase behavior . The compound undergoes a main gel-to-liquid crystalline phase transition at approximately 41°C, a property that distinguishes it from both shorter-chain (e.g., DMPC, 23°C) and longer-chain (e.g., DSPC, 55°C) saturated analogs [1]. DPPC is typically supplied as a lyophilized powder with HPLC purity specifications commonly exceeding 98% [2].

Why DPPC CAS 2644-64-6 Cannot Be Simply Replaced by Other Phosphatidylcholines in Critical Applications


Despite sharing a common phosphocholine headgroup, phosphatidylcholines exhibit profound functional divergence driven by acyl chain length and saturation, which directly dictate phase transition temperature (Tm), membrane packing density, permeability, and interfacial behavior [1]. Substituting DPPC (C16:0, Tm 41°C) with a shorter-chain analog like DMPC (C14:0, Tm 23°C) or an unsaturated lipid like POPC (C16:0-18:1, Tm -2°C) alters bilayer fluidity at physiological temperature, compromising drug retention in liposomal formulations [2] and surface activity in pulmonary surfactant models [3]. Conversely, substitution with longer-chain DSPC (C18:0, Tm 55°C) yields excessively rigid membranes that impede controlled drug release in thermosensitive applications [4]. The quantitative evidence below demonstrates that DPPC occupies a functionally distinct niche—its Tm near physiological temperature enables unique performance characteristics that are not recapitulated by other in-class lipids.

DPPC CAS 2644-64-6: Head-to-Head Quantitative Performance Evidence Against Key Comparators


Phase Transition Temperature (Tm): DPPC (41°C) vs. DMPC (23°C), DSPC (55°C), DOPC (-20°C)

DPPC exhibits a gel-to-liquid crystalline phase transition temperature (Tm) of 41°C, which is intermediate between shorter-chain DMPC (C14:0, 23°C) and longer-chain DSPC (C18:0, 55°C), and sharply distinct from unsaturated DOPC (C18:1, -20°C) [1]. This Tm value positions DPPC's bilayer in the gel phase at room temperature but near the transition threshold at physiological temperature (37°C), enabling temperature-triggered permeability changes not achievable with lipids having Tm values far above or below body temperature [2].

Liposome formulation Membrane biophysics Thermosensitive drug delivery

Pulmonary Surfactant Surface Tension Reduction: DPPC (<1 mN/m) vs. POPC-Containing Mixtures (>18-20 mN/m)

In classic Langmuir balance experiments, pure DPPC monolayers achieve surface pressures up to 70 mN/m, corresponding to surface tensions close to 1 mN/m—a value critical for preventing alveolar collapse at end-expiration [1]. In the presence of biological inhibitors such as erythrocyte membranes, DPPC alone maintained a minimum surface tension of 7.3 ± 0.9 mN/m, whereas DPPC mixed with POPC (9:1 molar ratio) reached significantly higher minimum surface tensions >18 mN/m (p < 0.05) [2]. Under albumin inhibition, DPPC + POPC mixtures exhibited minimum surface tensions of approximately 20 mN/m, compared to ~2.4 mN/m for DPPC alone [3].

Pulmonary surfactant Langmuir monolayer Surface tension

Liposomal Drug Retention in Plasma: DPPC Intermediate Between SPC (Low Retention) and HSPC/DSPC (High Retention)

In calcein retention experiments using stealth liposomes incubated in rat plasma, the order of dye retention was SPC < DPPC << HSPC < DSPC [1]. For brucine-loaded stealth liposomes, the area under the plasma concentration-time curve (AUC) values relative to free brucine were 7.71× (SPC), 9.24× (DPPC), 53.83× (HSPC), and 56.83× (DSPC) [1]. In a separate study with cisplatin liposomes, DPPC and HSPC formulations showed the highest platinum plasma concentrations, while SPC (Tm < 37°C) exhibited the lowest due to premature leakage [2]. Notably, DPPC liposomes demonstrated superior therapeutic efficacy and survival in a C26 colon carcinoma mouse model compared to HSPC liposomes, attributed to DPPC's Tm (41.5°C) enabling gradual payload release in the tumor microenvironment [2].

Stealth liposomes Pharmacokinetics Drug retention

Oxidative Stability: Saturated DPPC Exhibits Lower Oxidation Rate than Unsaturated POPC-Containing Systems

In ternary mixed monolayers containing cholesterol and sphingomyelin, systems formulated with saturated DPPC exhibited approximately half the oxidation rate of those containing mono-unsaturated POPC [1]. Specifically, ternary mixtures containing cholesterol, POPC, and O-SPM had a twofold higher average oxidation rate than the corresponding system containing DPPC and P-SPM, as measured by cholesterol oxidase probe activity [1]. This difference was observed irrespective of the phosphatidylcholine-to-sphingomyelin ratio [1]. Additionally, incorporation of DPPC into egg-PC (unsaturated) unilamellar vesicles reduced the oxidation rate beyond that expected from simple unsaturated lipid dilution, indicating a membrane rigidification effect that further suppresses oxidation [2].

Lipid oxidation Membrane stability Monolayer oxidation

Lipid Transfer Rate: DPPC (C16) Exhibits >100× Slower Transfer than DMPC (C14)

Spontaneous lipid transfer rates between nanoparticles are strongly dependent on acyl chain length. Increasing the chain length from di-C14 DMPC to di-C16 DPPC causes lipid transfer rates to decrease by more than two orders of magnitude (>100× slower) [1]. This dramatic reduction in inter-particle lipid exchange directly impacts the colloidal stability and shelf-life of lipid-based nanoparticle formulations. Furthermore, monolayers of DPPC form tightly packed, liquid-condensed-like phases, whereas shorter-chain DMPC and DLPC (C12:0) monolayers exhibit more gauche defects in the lipid tails, leading to looser packing and higher fluidity [2].

Lipid exchange Membrane dynamics Nanoparticle stability

Purity Specifications: Commercial DPPC HPLC Purity Standards (≥98-99%) for Reproducible Research

Commercial DPPC is routinely supplied with HPLC purity specifications meeting or exceeding 98% area, with many suppliers offering ≥99% purity grades for demanding applications [1]. Typical specifications from major chemical suppliers include: Purity (HPLC)(CAD) min. 98.0 area% and Purity (Nonaqueous Titration) min. 95.0% . Procurement guidelines recommend a minimum purity of 98% for general research, with 99% purity being ideal for applications such as liposomal drug delivery and biophysical studies where trace impurities could alter phase behavior or membrane permeability [2]. Suppliers typically provide comprehensive analytical data including NMR, HPLC, LCMS, and GC chromatograms . Lyophilized powder formulations stored at -20°C under desiccated conditions remain stable for up to 36 months [3].

Analytical chemistry Quality control Procurement specification

DPPC CAS 2644-64-6: Priority Application Scenarios Based on Quantitative Differentiation Evidence


Thermosensitive Liposomal Drug Delivery Requiring Tm Near Physiological Temperature

DPPC is the lipid of choice for thermosensitive liposome (TSL) formulations designed for mild hyperthermia-triggered drug release (40-42°C). Its Tm of 41°C enables stable drug retention during circulation at 37°C while permitting rapid payload release upon localized heating, a property demonstrated by DPPC liposomes achieving superior therapeutic efficacy in C26 colon carcinoma models compared to HSPC liposomes (Tm 55°C), which release drug inadequately at achievable hyperthermia temperatures [1]. DPPC-based LTSL formulations (DPPC:MSPC:DSPE-PEG2000 90:10:4) are widely used for doxorubicin delivery .

Pulmonary Surfactant Replacement Therapy and Lung Surfactant Biophysics Research

DPPC is the essential surface tension-lowering component of pulmonary surfactant, uniquely capable of reducing surface tension to near 1 mN/m at end-expiration—a capacity that unsaturated lipids like POPC cannot achieve [1]. In the presence of inhibitory biological fluids (erythrocyte membranes, albumin), DPPC maintains minimum surface tensions of 7.3 mN/m and ~2.4 mN/m, respectively, whereas POPC-containing mixtures exceed 18-20 mN/m . This differentiation makes DPPC indispensable for both research into surfactant dysfunction mechanisms and the development of synthetic surfactant replacement formulations [2].

Model Membrane Systems for Biophysical Studies of Lipid Rafts and Phase Separation

DPPC serves as the prototypical high-melting saturated lipid in ternary model membrane systems (e.g., DPPC/DOPC/cholesterol) used to study liquid-ordered (Lo) and liquid-disordered (Ld) phase coexistence and lipid raft formation [1]. The large hydrophobic mismatch between DPPC (C16:0) and DOPC (C18:1) drives robust phase separation, producing lipid raft domains of ~18 nm diameter that are larger and more distinct than those formed with POPC (which has one saturated and one unsaturated chain) . This property makes DPPC the preferred saturated component for fluorescence microscopy and spectroscopy studies of membrane domain organization [2].

Long-Term Stable Lipid Nanoparticle Formulations Requiring Minimal Lipid Exchange

For lipid nanoparticle (LNP) and liposomal formulations where colloidal stability and minimal inter-particle lipid transfer are critical, DPPC's C16:0 acyl chains provide >100× slower spontaneous lipid transfer rates compared to shorter-chain DMPC (C14:0) [1]. This dramatic reduction in lipid exchange enhances formulation shelf-life and maintains compositional integrity during storage. The tightly packed, liquid-condensed-like monolayer packing of DPPC further contributes to physical stability compared to shorter-chain or unsaturated alternatives . Procurement of high-purity (≥98-99% HPLC) lyophilized DPPC with validated stability (36 months at -20°C) is essential for reproducible formulation development [2].

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